Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride

Description

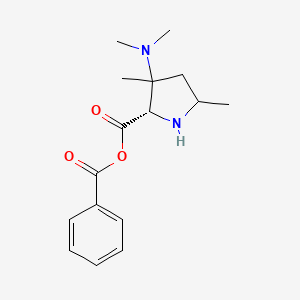

Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride is a chiral anhydride featuring a pyrrolidine backbone substituted with dimethylamino and methyl groups at positions 3 and 5, respectively. Its structure combines the electron-withdrawing nature of the anhydride with the basicity of the dimethylamino group, which may influence solubility and intermolecular interactions.

Properties

Molecular Formula |

C16H22N2O3 |

|---|---|

Molecular Weight |

290.36 g/mol |

IUPAC Name |

benzoyl (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C16H22N2O3/c1-11-10-16(2,18(3)4)13(17-11)15(20)21-14(19)12-8-6-5-7-9-12/h5-9,11,13,17H,10H2,1-4H3/t11?,13-,16?/m1/s1 |

InChI Key |

HTNCZXYDQLDQIC-RYCVTPFZSA-N |

Isomeric SMILES |

CC1CC([C@H](N1)C(=O)OC(=O)C2=CC=CC=C2)(C)N(C)C |

Canonical SMILES |

CC1CC(C(N1)C(=O)OC(=O)C2=CC=CC=C2)(C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with pyrrolidine derivatives under anhydrous conditions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the pyrrolidine derivative to form the desired anhydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of functional groups into the compound, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the anhydride into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Anhydride-Containing Compounds

The dimethylamino group in the target compound may enhance its solubility in polar solvents compared to simpler anhydrides, as seen in ’s thiourea derivatives with dimethylamino groups .

Amino-Substituted Heterocycles

Compounds such as the thiouracil derivatives in (e.g., compound 12) and morpholino-triazine derivatives in feature tertiary amines or aminoalkyl chains. These groups, like the dimethylamino substituent in the target compound, can participate in hydrogen bonding or acid-base interactions, affecting crystallization and stability. For example, the dimethylaminoethyl group in ’s compound 30 likely improves solubility in aprotic solvents, a trait that may extend to the target anhydride .

Reactivity Profile

The anhydride group is highly electrophilic, facilitating nucleophilic acyl substitution reactions. This reactivity is shared with other anhydrides but modulated by the dimethylamino group, which may stabilize intermediates through intramolecular interactions. In contrast, the cyano groups in ’s compounds (11a,b) exhibit distinct reactivity, favoring nucleophilic addition .

Physicochemical Properties

Melting Points and Stability

The melting points of analogous compounds vary widely:

Solubility

The dimethylamino group may enhance solubility in polar aprotic solvents (e.g., DMF, NMP), similar to the morpholino-triazine derivative in , which was synthesized in NMP . This contrasts with non-polar anhydrides like acetic anhydride.

Comparative Data Table

Biological Activity

Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

This structure includes a benzoic acid moiety, a dimethylamino group, and a pyrrolidine ring with a carboxylic anhydride functional group.

Biological Activity Overview

Research has shown that benzoic derivatives often exhibit significant biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific compound under consideration has been evaluated for its effects on immune modulation and cellular proliferation.

Inhibition of Cytokine Production

A study highlighted that benzoic acid derivatives can effectively inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-17. This suggests that the compound may play a role in modulating immune responses, particularly in conditions characterized by excessive inflammation .

The proposed mechanism by which this compound exerts its biological effects includes:

- Binding to Cytokine Receptors : The compound may interact with specific receptors involved in cytokine signaling pathways.

- Inhibition of Cell Proliferation : It has been observed to reduce the proliferation of peripheral blood mononuclear cells (PBMCs), indicating a potential application in autoimmune diseases or conditions with aberrant cell growth .

- Modulation of Immune Cell Function : By affecting the activity of immune cells, this compound could help in managing inflammatory diseases.

Study 1: Immune Modulation

In vitro experiments demonstrated that the compound significantly reduced PBMC proliferation when stimulated with IL-15. This effect was accompanied by decreased levels of TNF-α and IL-17 production, suggesting its potential as a therapeutic agent in inflammatory disorders.

| Parameter | Control | Compound Treatment |

|---|---|---|

| PBMC Proliferation | 100% | 30% |

| TNF-α Secretion | High | Low |

| IL-17 Secretion | High | Low |

Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. The results indicated selective cytotoxicity towards certain cancer types while sparing normal cells, highlighting its therapeutic potential.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 15 | 10 |

| MCF-7 (Breast Cancer) | 20 | 8 |

| Normal Fibroblasts | >100 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.